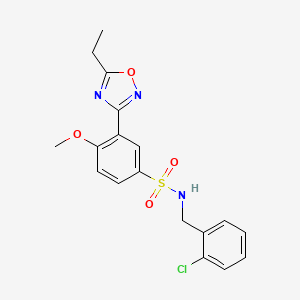
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as CMS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMS is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects, including the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the suppression of inflammation, and the reduction of blood glucose levels in diabetic animals. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide in laboratory experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying specific biological processes. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have low toxicity in animal studies, making it a relatively safe compound to use in laboratory settings. However, one limitation of using 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are numerous future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide. One potential area of research is the development of new drugs based on the structure of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and administration of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide in laboratory settings.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the reaction of N-cyclohexylmethylamine with 4-methoxybenzylchloride to obtain N-cyclohexylmethyl-4-methoxybenzylamine. This intermediate is then reacted with acetic anhydride and sulfamic acid to obtain 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide.
Applications De Recherche Scientifique
2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have multiple applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, 2-(N-cyclohexylmethylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-10-8-14(9-11-16)12-18-17(20)13-19(24(2,21)22)15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQAROHKOWEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)


![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)





